1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone
CAS No.: 2034224-15-0
VCID: VC6340207
Molecular Formula: C17H19N5O2S
Molecular Weight: 357.43
* For research use only. Not for human or veterinary use.
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone - 2034224-15-0](/images/structure/VC6340207.png)
Description |
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is notable for its unique structural features, which include a pyrrolopyrimidine core, a morpholine ring, and a pyridinylthio moiety. These structural elements suggest potential biological activities and pharmacological properties, making it a candidate for further research in medicinal chemistry. Synthesis TechniquesThe synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic synthesis techniques. Key steps include careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity. Biological Activities:
Potential Applications:
Comparison with Related Compounds
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CAS No. | 2034224-15-0 | ||||||||||||
Product Name | 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone | ||||||||||||
Molecular Formula | C17H19N5O2S | ||||||||||||
Molecular Weight | 357.43 | ||||||||||||
IUPAC Name | 1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone | ||||||||||||
Standard InChI | InChI=1S/C17H19N5O2S/c23-16(12-25-14-1-3-18-4-2-14)22-10-13-9-19-17(20-15(13)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-12H2 | ||||||||||||
Standard InChIKey | KCSZJVGLLQHYMW-UHFFFAOYSA-N | ||||||||||||
SMILES | C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 86264598 | ||||||||||||
Last Modified | Aug 18 2023 |
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